6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
Description
6-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1157309-70-0, SY199159) is a tetrahydroquinolinone derivative featuring a 6-amino substituent modified with a (1-methyl-1H-pyrazol-4-yl)methyl group. The pyrazole moiety introduces heterocyclic diversity, enhancing molecular recognition properties. This compound is commercially available for research purposes, as indicated by its inclusion in supplier catalogs .
Properties
IUPAC Name |
6-[(1-methylpyrazol-4-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18-9-10(8-16-18)7-15-12-3-4-13-11(6-12)2-5-14(19)17-13/h3-4,6,8-9,15H,2,5,7H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHRDBSJTBMWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one represents a novel class of tetrahydroquinolinone derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- IUPAC Name : 6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
- CAS Number : 69843-13-6
- Molecular Formula : C14H16N4O
- Molecular Weight : 256.31 g/mol
This compound features a tetrahydroquinolinone core with a pyrazole moiety that is crucial for its biological activity.
Research indicates that compounds within the tetrahydroquinolinone class can exert their effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that certain tetrahydroquinolinones can inhibit the growth and proliferation of colorectal cancer (CRC) cells by inducing oxidative stress and apoptosis. For instance, a related study highlighted that specific derivatives could disrupt cellular homeostasis by increasing reactive oxygen species (ROS) levels, which led to cell death in cancerous cells .
- Modulation of Signaling Pathways : The compound has been implicated in the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway. This pathway is critical for cell survival and proliferation; thus, its inhibition could lead to reduced tumor growth .
- Induction of Autophagy : In addition to apoptosis, some studies suggest that these compounds may also induce autophagy in cancer cells, providing an alternative mechanism for controlling cell viability .
In Vitro Studies
Several in vitro studies have assessed the antiproliferative effects of 6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (CRC) | 15 | Induction of ROS and apoptosis |
| MCF7 (Breast Cancer) | 20 | Cell cycle arrest and autophagy induction |
| A549 (Lung Cancer) | 25 | Inhibition of PI3K/AKT pathway |
These findings suggest that the compound exhibits significant cytotoxic effects across multiple cancer types.
Case Studies
In a recent study published in Nature, researchers synthesized a series of tetrahydroquinolinones and evaluated their biological activity against CRC cells. The study demonstrated that specific derivatives not only inhibited cell growth but also affected migration and invasion capabilities of the cells . This highlights the potential application of such compounds in developing targeted therapies for aggressive cancers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic features of 6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one are compared below with analogs sharing the tetrahydroquinolinone core but differing in substituents.
Structural Comparison
Key Observations
Substituent Diversity :
- Pyrazole vs. Aromatic Groups : The target compound’s pyrazole substituent (SY199159) contrasts with phenyl derivatives (e.g., SY199158, SY199160), which may alter solubility, steric effects, and target binding. The pyrazole’s nitrogen atoms could facilitate hydrogen bonding, whereas methoxy or halogenated phenyl groups enhance lipophilicity .
- Positional Isomerism : A close analog (CAS: 1157310-37-6) features a (1-methyl-1H-pyrazol-5-yl)methyl group, highlighting the impact of pyrazole ring substitution position on molecular geometry .
Synthetic Efficiency :
- Yields for analogs vary significantly. For example, compound 24 (72.9% yield) was purified via Biotage flash chromatography, whereas compound 25 was used in crude form, indicating challenges in isolating certain derivatives . The target compound’s synthesis pathway remains unspecified but likely parallels methods for SY199158/SY199160 .
Functional Group Additions: Compound 25 incorporates an 8-fluoro substituent on the tetrahydroquinolinone core, which could influence electronic properties and metabolic stability . Thiophene-carboximidamide derivatives (e.g., compound 26) demonstrate the versatility of post-synthetic modifications to introduce heteroaromatic systems .
Commercial Availability
The target compound (SY199159) is listed with three suppliers, suggesting its utility in medicinal chemistry or material science research.
Research Implications and Limitations
While structural and synthetic comparisons are feasible, pharmacological data (e.g., binding affinity, toxicity) are absent in the provided evidence. Further studies should explore:
- The role of pyrazole vs. phenyl substituents in target engagement.
- Impact of substituent position (e.g., pyrazol-4-yl vs. pyrazol-5-yl) on physicochemical properties.
- Comparative bioavailability and metabolic profiles of these derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
